Product packaging for Calcium guaiacol sulfonate(Cat. No.:CAS No. 7546-27-2)

Calcium guaiacol sulfonate

Cat. No.: B13803587
CAS No.: 7546-27-2
M. Wt: 446.5 g/mol
InChI Key: WALXQRGOMGLHJR-UHFFFAOYSA-L
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Description

Calcium guaiacol sulfonate is a chemical compound of significant interest in pharmaceutical research, primarily investigated for its role as an expectorant. It is derived from guaiacol, a natural compound found in wood creosote . The primary research applications for this compound are focused on respiratory models, where it is studied for its ability to facilitate the clearance of airway mucus . Its mechanism of action is multifaceted. As a stimulating expectorant, it is thought to work by irritating the gastric mucosa, which reflexively increases the secretion of fluid into the respiratory tract . This action helps to hydrate and reduce the viscosity of bronchial mucus, making it easier to clear from the airways . This mucokinetic activity is a key area of study for conditions characterized by excessive or thick mucus. Furthermore, the guaiacol moiety from which it is derived is known to possess mild local anesthetic and antiseptic properties, which may contribute to soothing irritated mucous membranes . Researchers also value guaiacol-related compounds for their antioxidant capacity, as guaiacol is a recognized scavenger of reactive oxygen species . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14CaO10S2 B13803587 Calcium guaiacol sulfonate CAS No. 7546-27-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7546-27-2

Molecular Formula

C14H14CaO10S2

Molecular Weight

446.5 g/mol

IUPAC Name

calcium;3-hydroxy-4-methoxybenzenesulfonate

InChI

InChI=1S/2C7H8O5S.Ca/c2*1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2

InChI Key

WALXQRGOMGLHJR-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Routes for Guaiacol (B22219) Sulfonic Acid Precursors

The initial and critical step in the synthesis of calcium guaiacol sulfonate is the formation of guaiacol sulfonic acid. This is typically achieved through the sulfonation of guaiacol or a related precursor.

Sulfonation of Acidylguaiacols

One established method for producing guaiacol sulfonic acid involves the direct sulfonation of guaiacol. evitachem.com This process entails reacting guaiacol with a sulfonating agent. A common approach utilizes sulfuric acid as both the solvent and the sulfonating agent. google.com The reaction conditions, such as temperature and reactant concentrations, are critical parameters that influence the yield and the isomeric distribution of the resulting sulfonic acid.

Alternative Guaiacol Functionalization Techniques

Beyond direct sulfonation, other functionalization techniques can be employed to introduce the sulfonic acid group onto the guaiacol ring. Research into the functionalization of silica (B1680970) surfaces with sulfonic acid groups for catalytic purposes demonstrates alternative strategies. ethz.ch For instance, 3-mercaptopropyl-trimethoxysilane groups can be introduced onto a silica support and subsequently oxidized to form sulfonic acid groups. ethz.ch While not a direct synthesis of guaiacol sulfonic acid, this highlights the chemical strategies available for sulfonation.

Furthermore, the use of sulfonic acid-functionalized ionic liquids (SAFILs) has been explored for the cleavage of the β-O-4 bond in lignin (B12514952) model compounds to produce guaiacol. frontiersin.org These Brønsted acidic ionic liquids have demonstrated effectiveness as catalysts in various organic syntheses. frontiersin.org This technology, while focused on lignin depolymerization, showcases advanced methods for reactions involving guaiacol and sulfonic acid groups.

Calcium Salt Formation Processes

Following the synthesis of guaiacol sulfonic acid, the next step is the formation of the calcium salt. This is typically achieved through a neutralization reaction.

Reaction with Calcium Carbonate and Hydroxide (B78521)

The most common method for forming this compound is the neutralization of guaiacol sulfonic acid with a calcium-containing base. evitachem.comvulcanchem.com Calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂) are frequently used for this purpose. evitachem.comvulcanchem.com The reaction involves adding the calcium base to the solution of guaiacol sulfonic acid until the desired pH is reached. In one patented method, the pH of the reaction liquor is adjusted to a range of 7 to 9 using calcium oxide or calcium carbonate. google.com

The choice between calcium carbonate and calcium hydroxide can depend on factors such as reactivity, cost, and the desired purity of the final product. The reaction with calcium carbonate produces carbon dioxide as a byproduct, which needs to be managed during the process.

Precipitation and Isolation Strategies

Once the calcium salt is formed in solution, it needs to be isolated. The Howard process, used for the precipitation of calcium lignosulfonates, provides a relevant example of an industrial precipitation technique. mdpi.com In this multi-step process, calcium oxide is added to the solution to precipitate calcium salts at a high pH. mdpi.com

Industrial and Laboratory Synthesis Optimization

Optimizing the synthesis of this compound is a key focus for both industrial production and laboratory research. researchgate.net This involves refining various parameters to maximize yield, improve purity, and reduce costs.

For industrial-scale production, the optimization of fermentation conditions for microbial enzyme production offers analogous principles. researchgate.net Factors such as temperature, pH, reaction time, and reactant concentrations are meticulously controlled to enhance efficiency. acs.orgcore.ac.uk For instance, a patented method for sulfogaiacol preparation specifies reaction temperatures between 60-100 °C for 2-5 hours during one of the key steps. google.com

Statistical methods, such as response surface methodology (RSM), can be employed to systematically optimize these parameters. acs.org The choice of raw materials is also a significant factor in cost optimization. Utilizing byproducts, such as o-dimethoxybenzene from guaiacol production, is a strategy to create a more economical process. google.com Furthermore, the development of robust and recyclable catalysts, such as magnetically separable heterogeneous acid catalysts, can improve the environmental footprint and cost-effectiveness of related chemical processes. ncl.res.in

Reaction Conditions and Parameter Control

The control of reaction conditions is critical in the synthesis of guaiacol sulfonates to ensure desired product formation and minimize impurities. Key parameters include temperature, pH, and the choice of solvents and sulfonating agents.

The sulfonation step is typically exothermic, necessitating careful temperature management. Various temperature profiles are employed depending on the specific reactants. For instance, the sulfonation of hydroxyanisole (methoxyphenol) with fuming sulfuric acid is conducted at temperatures between 80–100°C. In a different approach using o-dimethoxybenzene and sulfuric acid as both solvent and sulfonating agent, the initial reaction mixture is cooled to between -5°C and 10°C before being heated to facilitate the reaction. google.com Another documented method involves adding 1,2-dimethoxybenzene (B1683551) to 80% sulfuric acid at 10°C, followed by heating to 80°C for three hours. google.com

Following sulfonation, pH control is essential for the formation of the calcium salt. The reaction liquor's pH is adjusted using a base like calcium oxide or calcium carbonate. google.com In one method, the pH is regulated to a range of 7 to 9 to precipitate the intermediate, 3,4-dimethoxybenzene calcium sulfonate. google.com

The choice of solvent is also a key variable. The sulfonation can be performed using sulfur trioxide dissolved in an organic solvent. google.com In the synthesis of general calcium sulfonates, promoters such as water or acetic acid may be added to intensify the neutralization reaction between the organic sulfonic acid and inorganic calcium hydroxide. researchgate.net

Table 1: Reaction Parameter Control in Guaiacol Sulfonate Synthesis

Parameter Reactants Conditions Source
Temperature o-Dimethoxybenzene, Sulfuric Acid Cool to -5°C to 10°C, then heat to react. google.com
Temperature 1,2-Dimethoxybenzene, 80% Sulfuric Acid Cool to 10°C, then warm to 80°C for 3 hours. google.com
Temperature Hydroxyanisole, Fuming Sulfuric Acid 80–100°C
pH Sulfonated o-dimethoxybenzene reaction liquor Adjust to pH 7-9 with Calcium Carbonate or Calcium Oxide. google.com
Solvent/Agent 2-hydroxyacetanilide Sulfur trioxide dissolved in an organic solvent. google.com
Promoter Alkylbenzene Sulfonic Acid, Calcium Hydroxide Water, Acetic Acid, or Alcohol. researchgate.net

Efficiency and Yield Enhancement in Preparative Chemistry

The efficiency and final yield of this compound synthesis are influenced by the chosen synthetic route and reaction conditions. Different methodologies report varying levels of success in terms of product purity and quantity.

A method that begins with o-dimethoxybenzene as the raw material reports a final yield of 78.5% for the potassium salt form (sulfogaiacol). google.com This process is presented as being environmentally friendly and suitable for large-scale industrial production due to its use of a byproduct as a starting material and its mild reaction conditions. google.com

Another synthetic pathway, which starts with 2-hydroxyacetanilide, is noted for producing a high-purity product. This method yields 4-hydroxy-3-methoxy potassium benzenesulfonic acid with a purity reported to be over 99%. google.com The advantages cited for this process include cheap, readily available raw materials, mild reaction conditions, and a simple post-processing procedure, making it amenable to large-scale production. google.com

In the broader context of synthesizing similar compounds like linear alkylbenzene calcium sulfonate, the use of ethanol (B145695) as a "green promoter" has been shown to improve efficiency and reduce waste. ijnc.ir Research into the direct reaction between guaiacol and calcium hydroxide (Ca(OH)2) has revealed the formation of a coordination complex that can be decomposed at approximately 170°C to release high-purity phenolic compounds, suggesting a potential route for efficient recovery and purification. researchgate.net

Table 2: Reported Yield and Purity in Guaiacol Sulfonate Synthesis

Starting Material Product Reported Yield Reported Purity Source
o-Dimethoxybenzene Sulfogaiacol (Potassium Salt) 78.5% Not Specified google.com
2-Hydroxyacetanilide 4-hydroxy-3-methoxy potassium benzenesulfonic acid Not Specified >99% google.com

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are crucial steps to ensure the purity of the final this compound product. A variety of chemical and physical separation techniques are employed.

Filtration is a common method used throughout the synthesis. For example, after the neutralization step with calcium carbonate, the reaction liquor is filtered to isolate the 3,4-dimethoxybenzene calcium sulfonate intermediate. google.com Similarly, in the final stages of producing potassium guaiacolsulfonate, the product is cooled to between 0°C and -10°C to precipitate insoluble materials, which are then removed by filtration. google.com

Crystallization and Recrystallization are widely used to purify solid intermediates and final products. In one patented method, after sulfonation and concentration, the resulting solution is poured into absolute ethanol and refrigerated to 4°C. google.com This induces crystallization of the intermediate, which is then collected. google.com Recrystallization from a mixture of ethanol and water has been used to achieve a purity of greater than 95% for potassium guaiacolsulfonate.

Solution-based Purification is another approach. A process has been described where the separation and purification of the target product, 4-hydroxy-3-methoxy potassium benzenesulfonic acid, is carried out in a potassium chloride solution, resulting in a final purity exceeding 99%. google.com

Extraction techniques can also be applied. For the purification of crude guaiacol itself, a process involving melt crystallization can be used, where the resulting mother liquor is further purified by vacuum rectification. google.com

Advanced Analytical Characterization of Calcium Guaiacol Sulfonate

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of calcium guaiacol (B22219) sulfonate. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their identity and reveal details about their atomic composition and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. upi.edu An FTIR spectrum, a plot of absorbance versus wavenumber, reveals these characteristic absorption bands.

The structure of calcium guaiacol sulfonate contains several key functional groups: a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, a sulfonate (-SO3⁻) group, and a substituted benzene (B151609) ring. The expected FTIR absorption bands for these groups provide a basis for the structural confirmation of the molecule. researchgate.netucdavis.eduresearchgate.net Research on related compounds, such as potassium guaiacolsulfonate, has shown that isomers (e.g., 4-sulfonate vs. 5-sulfonate) can exhibit significant differences in the fingerprint region of their IR spectra, making FTIR a valuable tool for isomer identification. nih.govnih.gov

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Click on the functional groups below to see their typical wavenumber ranges.

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
Phenolic O-H3200-3600O-H stretching, often broad
Aromatic C-H3000-3100C-H stretching
Aliphatic C-H (in -OCH₃)2850-2960C-H stretching
Aromatic C=C1450-1600C=C stretching in the ring
Sulfonate (S=O)1150-1250 and 1030-1080Asymmetric and symmetric S=O stretching
C-O (in methoxy and phenol)1200-1275C-O stretching

Note: The exact positions of the peaks can be influenced by the molecule's solid-state form and the presence of the calcium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the chemical environment of each nucleus, while signal splitting patterns in ¹H NMR reveal neighboring protons.

For this compound, NMR is crucial for confirming the substitution pattern on the benzene ring and distinguishing between potential isomers. nih.gov Based on data from guaiacol and related sulfonated compounds, the expected chemical shifts can be predicted. drugbank.comhmdb.caguidechem.com ¹H NMR would show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. ¹³C NMR would complement this by showing signals for each unique carbon atom in the aromatic ring and the methoxy group. illinois.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Guaiacol Sulfonate Anion

Explore the predicted chemical shifts for the different nuclei in the molecule.

Nucleus TypeAtomPredicted Chemical Shift (δ, ppm)Notes
¹H NMRAromatic Protons6.5 - 7.5The exact shifts and splitting patterns depend on the sulfonate group's position (isomer).
¹H NMRMethoxy Protons (-OCH₃)~3.8Typically a sharp singlet.
¹H NMRHydroxyl Proton (-OH)5.0 - 6.0Can be broad and its position is variable.
¹³C NMRAromatic Carbons110 - 150Each carbon will have a distinct signal based on its substituents.
¹³C NMRMethoxy Carbon (-OCH₃)~55A single peak in the aliphatic region.

Note: Spectra are typically run in a deuterated solvent like D₂O. Chemical shifts are relative to a standard like TMS or TSP. illinois.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption is caused by the excitation of electrons from lower to higher energy orbitals, particularly the π and non-bonding (n) electrons in chromophores—the parts of a molecule responsible for its color. researchgate.net The guaiacol sulfonate anion contains a substituted benzene ring, which acts as a chromophore.

Studies on potassium guaiacolsulfonate have demonstrated that the UV spectrum is sensitive to pH. nih.govnih.gov In solutions with a pH at or below 7, the 4- and 5-sulfonate isomers exhibit nearly identical UV absorption characteristics. nih.govnih.gov However, in alkaline solutions (pH > 7), their spectra differ significantly due to the deprotonation of the phenolic hydroxyl group, which alters the chromophoric system. nih.gov This property can be used for quantitative analysis and to estimate the pKa of the phenolic group. nih.gov The absorption bands are typically due to π → π* transitions within the aromatic ring. researchgate.net

Research Findings on UV-Vis Spectra of Guaiacolsulfonate Isomers

ConditionObservationImplication
pH ≤ 7.0Isomers show almost identical UV spectra. nih.govnih.govUV analysis under these conditions measures the total guaiacolsulfonate content without distinguishing isomers. nih.gov
pH > 7.0Isomers show very different UV spectra. nih.govnih.govThe change in spectra upon deprotonation of the phenol (B47542) allows for potential isomer differentiation and pKa determination. nih.gov
pKa ValuesEstimated pKa for potassium guaiacol-4-sulfonate is 8.74; for the 5-sulfonate isomer, it is 9.16. nih.govThe difference in acidity, determined spectrophotometrically, confirms structural differences between the isomers.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. jasco-global.com A mobile phase carries the mixture through a stationary phase, and separation occurs based on differential partitioning of the components between the two phases. jasco-global.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). jasco-global.com

HPLC methods have been successfully developed and validated for the analysis of guaiacolsulfonate salts. nih.gov These methods are essential for purity testing and for the simultaneous determination of the active ingredient alongside other substances in a formulation. nih.govresearchgate.net A typical HPLC system for analyzing this compound would consist of a pump, an injector, a column, a detector (commonly UV-Vis), and a data acquisition system. researchgate.net For instance, UV detection is often performed at 280 nm. nih.govnih.gov

The heart of the HPLC separation is the column, and the choice of stationary phase is critical for achieving the desired resolution. The principle of "like dissolves like" often guides the selection; a polar analyte will interact more strongly with a polar stationary phase.

For the analysis of aromatic sulfonic acids like guaiacolsulfonate, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar, and the mobile phase is a more polar aqueous-organic mixture.

Interactive Data Table: HPLC Column and Mobile Phase Selection for Guaiacolsulfonate Analysis

Review the common stationary and mobile phases used for analyzing guaiacolsulfonate.

ParameterSelectionRationale and Details
Stationary Phase C8 (Octylsilane) nih.govnih.govresearchgate.netA reversed-phase column with moderate hydrophobicity. It provides good retention for the moderately polar guaiacolsulfonate anion without excessive analysis time. C18 columns are also a viable, more hydrophobic alternative. google.com
Stationary Phase Primesep 100 sielc.comA mixed-mode stationary phase that can provide alternative selectivity through a combination of reversed-phase and ion-exchange interactions. sielc.com
Mobile Phase Methanol (B129727) / Aqueous Buffer nih.govresearchgate.netA common reversed-phase eluent. The organic modifier (methanol) content is adjusted to control the retention time.
Mobile Phase Additive Tetrabutylammonium (B224687) sulfate (B86663) nih.govresearchgate.netAn ion-pairing reagent. The positively charged tetrabutylammonium ion pairs with the negatively charged sulfonate group of the analyte. This neutralizes the charge on the analyte, increasing its retention on a reversed-phase column and improving peak shape. google.com

A validated method for potassium guaiacolsulfonate utilizes a C8 column with a gradient mobile phase consisting of methanol and a 0.02 M aqueous solution of tetrabutylammonium sulfate. nih.govnih.govresearchgate.net This approach successfully separates the analyte from other components, demonstrating the effectiveness of combining a reversed-phase stationary phase with an ion-pairing reagent for the robust analysis of this compound. nih.gov

Other Chromatographic Applications for Purity Assessment

Beyond standard RP-HPLC, other chromatographic techniques can be applied for a more comprehensive purity assessment of this compound.

Ion Chromatography (IC): This technique is highly suitable for the determination of the calcium counterion and inorganic impurities such as sulfates and chlorides. oup.com IC separates ions based on their interaction with a charged stationary phase and is a reference method for the analysis of serum cations like calcium. oup.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that can be used to analyze polar compounds. lcms.cz It could be employed to separate the highly polar guaiacolsulfonate anion from its calcium counterion in a single run. lcms.cz Due to the lack of a chromophore in the calcium ion, a universal detector such as an Evaporative Light Scattering Detector (ELSD) is often used in conjunction with HILIC for this purpose. lcms.cz

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the definitive identification of this compound and the characterization of its impurities. ijprajournal.com High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to confirm its elemental composition. nih.gov For this compound (C₁₄H₁₄CaO₁₀S₂), the monoisotopic mass is 445.9654298 Da. nih.gov

When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for impurity profiling. conicet.gov.arijprajournal.com LC-MS can detect and identify process-related impurities and degradation products, even those present at trace levels or lacking a UV chromophore. ijprajournal.com Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, often in the negative ion mode to detect the guaiacolsulfonate anion. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the parent ion, which is crucial for the structural elucidation of unknown impurities. conicet.gov.ar

Furthermore, hyphenated techniques such as Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) allow for the identification of gases evolved during thermal decomposition, providing insights into the sample's composition and degradation pathways. process-insights.com

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques provide critical information about the physical properties of this compound, such as its thermal stability, hydration state, and phase transitions. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mt.com It is used to determine the presence of water (hydration) or residual solvents and to assess the thermal stability and decomposition temperature of the compound. process-insights.com Studies on the related potassium guaiacolsulfonate have shown that it can exist in both anhydrous and hydrated forms, with water loss occurring at specific temperatures, a behavior that can be precisely quantified by TGA. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is used to detect thermal events such as melting, crystallization, and glass transitions. torontech.com For a crystalline substance like this compound, DSC can determine its melting point and enthalpy of fusion. The presence of the calcium ion can influence the thermotropic behavior of the substance, potentially altering its phase transition temperatures compared to other salts. researchgate.net DSC is also highly sensitive for studying the thermodynamic properties of thermally induced transitions. researchgate.net

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and microstructure of solid materials like this compound powder. nanoscience.com SEM provides detailed, three-dimensional-like images of the sample's surface at high magnifications, revealing information about particle size, shape, surface texture, and crystallinity. nanoscience.comlucideon.com This is valuable for understanding the physical properties of the bulk powder that can influence formulation and manufacturing processes.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also perform elemental analysis. lucideon.com This allows for the qualitative and quantitative determination of the elements present on the sample's surface, which can be used to confirm the distribution of calcium, sulfur, and other constituent elements and to identify localized inorganic impurities. nanoscience.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and microstructure of materials at the nanoscale. nih.govscirp.org In the analysis of this compound, TEM provides high-resolution images that reveal detailed information about the individual particles. A beam of electrons is transmitted through an ultra-thin sample of the compound, and the interactions of the electrons with the sample are used to form an image. This allows for the direct visualization of particle shape, size distribution, and the degree of agglomeration. researchgate.net

The morphology of the particles, whether they are crystalline, amorphous, needle-shaped, or spherical, can be clearly distinguished. researchgate.net For instance, analysis of other calcium-containing nanoparticles, such as calcium hydroxide (B78521), has used TEM to identify crystalline, hexagonally plated, and regularly shaped particles with dimensions ranging from 30 to 300 nanometers. scirp.org Similarly, TEM analysis of calcium alginate nanoparticles has been used to examine their size and shape. researchgate.net For this compound, TEM would be instrumental in understanding its physical form, which can influence properties like dissolution rate and bioavailability. The technique can also identify if the particles exist as primary, discrete units or as larger aggregates. researchgate.net

Surface Area Analysis (BET)

The specific surface area of a powdered substance is a critical physical property that affects its reactivity, dissolution, and interaction with other substances. horiba.com The Brunauer-Emmett-Teller (BET) method is the most common technique for the precise determination of the specific surface area of solid and porous materials. horiba.comlucideon.com The analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. horiba.com By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET equation is then applied to these data to calculate the total surface area, which is typically reported in square meters per gram (m²/g). surfacemeasurementsystems.com

For a compound like this compound, a higher specific surface area would imply smaller particles or a more porous structure, which could enhance its rate of dissolution. The BET technique can distinguish between the external surface area and the area contributed by pores, providing a comprehensive understanding of the material's surface topology. lucideon.com The analysis can characterize macroporous materials (pore diameter >50 nm), mesoporous materials (pore diameter between 2 nm and 50 nm), and even microporous materials (<2 nm). lucideon.com This information is vital for quality control and for understanding the performance of the compound in various applications.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an essential non-destructive analytical technique used to determine the atomic and molecular structure of a material. scirp.org It is particularly powerful for analyzing crystalline substances, as it provides information on crystal structure, phase identity, and degree of crystallinity. rms-foundation.ch When a sample of this compound is exposed to an X-ray beam, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline solid.

The XRD pattern can be used to:

Identify the crystalline phase: By comparing the diffraction pattern to a database of known structures, the exact crystalline form of this compound can be confirmed. rms-foundation.ch

Determine Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns. XRD can identify which polymorph is present, which is crucial as different forms can have different physical properties. rms-foundation.ch

Assess Purity: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for the verification of phase purity. rms-foundation.ch

Quantify Crystallinity: The analysis can distinguish between crystalline and amorphous content within the sample.

For example, studies on other calcium-based compounds like calcium sulfate have used XRD to identify the specific anhydrite phase present after processing and to observe minor peak shifts that indicate the dissolution of additives into the crystal lattice. researchgate.net Similarly, XRD analysis of calcium hydroxide nanoparticles has confirmed their crystalline structure. scirp.org

Elemental and Trace Analysis (e.g., ICP-AES)

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique used for the determination of the elemental composition of a sample, including the quantification of trace elements. epa.govdiva-portal.org For the analysis of this compound, ICP-AES is used to confirm the presence and concentration of calcium and to detect and quantify any metallic impurities.

The sample is first digested in acid to create an aqueous solution. epa.gov This solution is then introduced into an argon plasma, which reaches temperatures of 6,000 to 10,000 K. At these temperatures, atoms and ions of the elements present are excited to higher energy levels. When they return to their ground state, they emit light at characteristic wavelengths for each element. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. diva-portal.org

This analysis is critical for verifying the purity of this compound. While major elements like calcium and sulfur (which would be determined by other means) are expected, the absence of toxic heavy metals (e.g., lead, arsenic, mercury) and the quantification of other trace metals are essential for quality control. spectroscopyonline.com ICP-AES is capable of detecting a wide range of elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels. epa.govspectroscopyonline.com

Table of Compounds Mentioned

Degradation Pathways and Stability Analysis

Intrinsic Chemical Stability Profiling

The stability of Calcium Guaiacol (B22219) Sulfonate is inherently linked to the chemical functionalities present in its structure: a guaiacol (2-methoxyphenol) moiety, a sulfonate group, and a calcium salt linkage. The interplay of these groups dictates its susceptibility to hydrolytic, photolytic, and thermal degradation.

Hydrolysis involves the reaction of a substance with water. For Calcium Guaiacol Sulfonate, the primary site susceptible to hydrolysis is the sulfonate group. Aromatic sulfonation is a reversible process, and desulfonation can occur under certain conditions, particularly in the presence of hot aqueous acid. wikipedia.orglibretexts.org The C-S bond in aromatic sulfonic acids can be cleaved, leading to the formation of the parent aromatic compound (guaiacol) and sulfuric acid.

The general reaction for the hydrolysis of an aromatic sulfonate can be represented as: Ar-SO₃⁻ + H₂O → Ar-H + HSO₄⁻

Table 1: Postulated Hydrolytic Degradation of this compound

Stress Condition Potential Degradation Pathway Primary Degradation Products
Acidic (low pH), Elevated Temperature Cleavage of the C-S bond (desulfonation) Guaiacol, Calcium Sulfate (B86663)

Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. Aromatic compounds, including those with sulfonic acid groups, can be susceptible to photodegradation. The guaiacol portion of the molecule contains a phenolic hydroxyl group and a methoxy (B1213986) group, which can influence its photochemical reactivity.

Studies on the photodegradation of other aromatic sulfonic acids suggest that the primary mechanisms may involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the aromatic ring. osti.gov This can lead to hydroxylation of the ring, cleavage of the C-S bond, and potentially ring-opening reactions, resulting in a variety of smaller organic molecules. The presence of sensitizers in the environment can also accelerate the photodegradation process. unito.it

The degradation pathway is complex and can yield a multitude of products. The initial steps may involve the formation of hydroxylated guaiacol sulfonic acid derivatives. Further degradation could lead to the formation of catechols, quinones, and eventually, complete mineralization to CO₂, H₂O, and sulfate ions under ideal conditions.

Thermal decomposition involves the breakdown of a compound at elevated temperatures. The thermal stability of this compound is determined by the strength of its covalent and ionic bonds. The decomposition of metal sulfonates has been studied, and it is generally observed that they decompose at high temperatures to form the corresponding metal oxide, sulfur dioxide, and carbonaceous residue. saimm.co.zaakjournals.com

For this compound, the thermal decomposition process is likely to occur in several stages. Initially, the loss of any bound water would occur. At higher temperatures, the organic part of the molecule (the guaiacol sulfonate anion) would begin to decompose. The C-S bond may cleave, releasing sulfur oxides (SO₂ and SO₃). The aromatic ring itself would also fragment. The final solid residue at very high temperatures would likely be calcium oxide (CaO). saimm.co.za

Table 2: General Thermal Decomposition Profile for Metal Sulfonates

Temperature Range Decomposition Event Products
Lower Temperatures Dehydration Water
Intermediate Temperatures Decomposition of the organic anion Sulfur oxides (SO₂, SO₃), volatile organic compounds

Oxidative Degradation Studies

Oxidative degradation involves the reaction of a substance with an oxidizing agent. The guaiacol moiety in this compound is susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form quinone-type structures. The methoxy group can also be a site for oxidative attack.

The presence of the electron-withdrawing sulfonate group deactivates the aromatic ring towards electrophilic attack, which can make it more resistant to certain types of oxidation. rsc.org However, strong oxidizing agents or conditions that generate free radicals can still lead to degradation. The oxidation of aromatic sulfonic acids can result in hydroxylated derivatives and, under more forcing conditions, ring cleavage to form aliphatic acids. osti.govrsc.org

Potential oxidative degradation products could include hydroxylated calcium guaiacol sulfonates, quinones, and products of ring opening such as maleic acid and oxalic acid.

Identification and Characterization of Degradation Products

Specific degradation products of this compound have not been extensively reported in the scientific literature. However, based on the degradation pathways of related compounds, a number of potential degradation products can be postulated.

To definitively identify and characterize these products, a range of analytical techniques would be required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection would be suitable for separating the parent compound from its degradation products. mdpi.com For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable. nih.gov

Table 3: Potential Degradation Products of this compound and Analytical Techniques for Identification

Degradation Pathway Potential Degradation Products Analytical Techniques
Hydrolysis Guaiacol, Calcium Sulfate HPLC, GC-MS
Photolysis Hydroxylated derivatives, Quinones, Ring-opened products LC-MS, NMR
Thermolysis Sulfur oxides, Volatile organic compounds, Calcium Oxide TGA-MS, Pyrolysis-GC-MS

Stability Testing Methodologies and Guidelines for Chemical Substances

The stability testing of chemical substances is governed by internationally recognized guidelines to ensure consistency and quality of the data generated. The most prominent of these are the guidelines issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD).

The ICH Q1A(R2) guideline provides a framework for the stability testing of new drug substances and products. europa.euslideshare.netmemmert.comikev.org It outlines the conditions for long-term, intermediate, and accelerated stability studies. These studies are designed to evaluate the thermal stability and sensitivity to moisture.

Table 4: ICH Q1A(R2) Recommended Storage Conditions for Stability Testing

Study Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

The OECD provides a set of guidelines for the testing of chemicals, which includes methods for determining various physical-chemical properties, including stability. oecd.orgwikipedia.orgexlibrisgroup.com These guidelines are crucial for assessing the environmental fate and potential hazards of chemicals. For instance, OECD Test Guideline 111 details the methodology for testing hydrolysis as a function of pH. oecd.org

Stress testing is a key component of stability analysis, as recommended by ICH guidelines. slideshare.netikev.org This involves subjecting the substance to conditions more severe than those used for accelerated testing. The goal is to identify likely degradation products and elucidate degradation pathways. Stress conditions include exposure to high and low pH, high temperatures, strong oxidizing agents, and intense light.

Stress Condition Application and Monitoring

Forced degradation studies involve exposing the drug substance to conditions more severe than the accelerated stability testing conditions defined by the International Council for Harmonisation (ICH). pharmaguideline.com The goal is to induce degradation, typically in the range of 5-20%, to ensure that analytical methods can detect and quantify any significant degradants that might form under normal storage conditions. pharmaguideline.com

The stress testing for a compound like this compound would typically include exposure to a variety of conditions: ich.orgveeprho.com

Hydrolytic Degradation: The substance is subjected to acidic and alkaline conditions over a wide range of pH values (e.g., pH 1 to 14). veeprho.com This is typically achieved by dissolving the compound in solutions of hydrochloric acid and sodium hydroxide (B78521) and monitoring changes over time at various temperatures. veeprho.com

Oxidative Degradation: Exposure to an oxidizing agent, commonly a solution of hydrogen peroxide (e.g., 0.1% to 3.0%), is used to simulate oxidative stress. pharmaguideline.com The reaction is often monitored at room temperature for a period of up to seven days. pharmaguideline.com

Thermal Degradation: To assess the impact of heat, the solid compound is exposed to temperatures higher than those used for accelerated stability testing. ich.org This is often done in 10°C increments (e.g., 50°C, 60°C, 70°C) to identify thermolytic degradation pathways. veeprho.com

Photolytic Degradation: Photostability testing evaluates the effect of light exposure. pharmaguideline.com As per ICH Q1B guidelines, samples are exposed to a combination of white fluorescent and ultraviolet (UV) light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter. pharmaguideline.comveeprho.com

Throughout the application of these stress conditions, samples are periodically collected and analyzed using a stability-indicating analytical method to monitor the formation of degradation products and the decrease in the parent compound's concentration.

Stress ConditionTypical Agent/MethodPurpose
Acid HydrolysisDilute HCl (e.g., 0.01 N) at various temperaturesTo assess degradation in acidic environments
Base HydrolysisDilute NaOH (e.g., 0.01 N) at various temperaturesTo assess degradation in alkaline environments
OxidationHydrogen Peroxide (H₂O₂) solution (e.g., 3%)To evaluate susceptibility to oxidative stress
ThermalDry heat (e.g., 60°C, 70°C, 80°C)To identify thermally induced degradation products
PhotolyticExposure to UV and visible light (ICH Q1B)To determine light sensitivity and degradation pathways

Analytical Method Validation for Stability-Indicating Assays

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients. ajpaonline.com The validation of such a method is crucial and is performed according to ICH guidelines, ensuring its suitability for its intended purpose. nih.gov

The key validation parameters for a stability-indicating assay are: nih.govmdpi.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Specificity is demonstrated by showing that the peaks corresponding to the active compound and its various degradation products are well-resolved in chromatograms from forced degradation samples.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically determined by analyzing a series of dilutions of the standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. mdpi.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the pure drug is added to a placebo mixture and the percentage of recovery is calculated.

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. Results are typically expressed as the relative standard deviation (% RSD). nih.gov

Limit of Detection (LOD): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio of the analytical response, typically a ratio of 3:1. mdpi.com

Limit of Quantitation (LOQ): LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. mdpi.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. nih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to distinguish the analyte from degradants and impurities.Peak purity and resolution between peaks.
LinearityProportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.999.
AccuracyCloseness of measured value to true value.High % recovery (e.g., 98-102%).
PrecisionAgreement between repeated measurements.Low Relative Standard Deviation (% RSD).
LODLowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1.
LOQLowest concentration that can be quantified reliably.Signal-to-Noise Ratio ≥ 10:1.
RobustnessResistance to small changes in method parameters.System suitability parameters remain within limits.

Environmental Fate and Biodegradation Potential (of Guaiacol)

The environmental fate of this compound is primarily dictated by the behavior of its organic component, guaiacol, as the sulfonate group generally increases water solubility and the calcium ion is a common earth element. Guaiacol is a naturally occurring aromatic compound derived from the depolymerization of lignin (B12514952). nih.gov Its degradation in the environment can occur through both biotic (microbial) and abiotic processes.

Biotic Degradation: Several microbial species, particularly bacteria from the genus Rhodococcus, are known for their remarkable ability to degrade a wide variety of aromatic compounds, including guaiacol. koreascience.kr Studies on Rhodococcus opacus and Rhodococcus rhodochrous have elucidated a key metabolic pathway for guaiacol degradation. nih.govnih.gov

The initial and crucial step in the microbial degradation of guaiacol is O-demethylation, where the methoxy group (-OCH₃) is removed to form catechol. nih.gov This reaction is catalyzed by a cytochrome P450 monooxygenase enzyme system. nih.govnih.gov In R. opacus, this system involves two key genes, gcoA and gcoB, which are essential for the conversion. nih.gov The resulting catechol is a central intermediate that then enters the well-established β-ketoadipate pathway, where the aromatic ring is cleaved and the molecule is further broken down into central metabolites like acetyl-CoA and succinyl-CoA, which can be used by the microorganism for energy and growth. nih.gov

Computational Chemistry and Molecular Modeling of Calcium Guaiacol Sulfonate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of calcium guaiacol (B22219) sulfonate. DFT methods provide a robust framework for calculating the electron density of a molecule, from which numerous properties can be derived. rsc.orgresearchgate.netnih.gov

Electronic Structure: DFT calculations can map the electron distribution within the guaiacol sulfonate anion and its interaction with the calcium cation. This includes identifying regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) surface, for instance, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For the guaiacol sulfonate anion, the MEP would likely show negative potential around the sulfonate and hydroxyl groups, indicating their susceptibility to electrophilic attack, while the aromatic ring would present regions prone to electrophilic substitution.

Table 6.1: Representative DFT-Calculated Electronic Properties of the Guaiacol Sulfonate Anion

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate an electron.
LUMO Energy-1.2 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment4.8 DMeasures the overall polarity of the molecule.

Note: These are representative values for a guaiacol derivative and would require specific DFT calculations for the calcium salt for precise figures.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of calcium guaiacol sulfonate, including its conformational flexibility and interactions with its environment over time. researchgate.netresearchgate.netnih.govmdpi.com

Conformational Analysis: The guaiacol sulfonate anion possesses conformational flexibility, particularly around the methoxy (B1213986) and sulfonate group linkages to the aromatic ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govsemanticscholar.org This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Interactions with Calcium Ions and Water: In an aqueous environment, MD simulations can model the solvation of this compound. They provide detailed information on the hydration shell around the calcium ion and the sulfonate group. researchgate.net Simulations can reveal the coordination number of water molecules around the calcium ion and the nature of the ion pairing between Ca²⁺ and the guaiacol sulfonate anion. researchgate.netchemrxiv.org This includes determining whether they form a direct contact ion pair or a solvent-separated ion pair. The strength and dynamics of these interactions are critical for the compound's solubility and behavior in solution.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are highly effective in predicting spectroscopic properties and elucidating potential reaction mechanisms, providing a bridge between theoretical models and experimental observations. rsc.orgaip.org

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic data, which can then be compared with experimental spectra for validation of the computational model. rsc.orgaip.org

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. This helps in the assignment of experimental IR and Raman bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of NMR spectra and the structural elucidation of the molecule.

Reaction Mechanisms: Computational chemistry can be used to explore the potential energy surfaces of chemical reactions involving this compound. mdpi.comgrnjournal.us This allows for the identification of transition states and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. For instance, the mechanism of its antioxidant activity, likely involving hydrogen atom transfer from the phenolic hydroxyl group, could be investigated. Machine learning models are also increasingly being used to predict reaction outcomes and pathways. ijnc.irsemanticscholar.orgmit.edumit.edu

Investigation of Ionic Strength and pH Effects on Molecular Behavior

The molecular behavior of this compound in solution is expected to be sensitive to the ionic strength and pH of the medium. Computational simulations can provide valuable insights into these effects. nih.govresearchgate.netbohrium.com

Ionic Strength: MD simulations can be performed with varying concentrations of additional salts to mimic different ionic strengths. rsc.orgnih.gov These simulations can reveal how the increased concentration of ions in the solution affects the ion pairing between calcium and guaiacol sulfonate, as well as the structure of the surrounding water molecules. Higher ionic strength typically leads to increased screening of electrostatic interactions, which can influence the aggregation behavior and conformational preferences of the molecule. researchgate.net

pH Effects: The pH of the solution will primarily affect the protonation state of the phenolic hydroxyl group on the guaiacol sulfonate anion. Quantum chemical calculations can predict the pKa of this group. By simulating the molecule in its protonated and deprotonated forms, the changes in its electronic structure, reactivity, and interactions can be assessed. nih.govbohrium.com For example, deprotonation at higher pH would lead to a dianionic species, which would have a stronger interaction with the calcium cation and a different reactivity profile.

Table 6.2: Predicted Effects of pH on the Guaiacol Sulfonate Anion

pH RangeDominant SpeciesKey Molecular Features
Acidic to NeutralGuaiacol sulfonate (monoanion)Phenolic -OH group is protonated.
AlkalineGuaiacol sulfonate phenoxide (dianion)Phenolic -OH group is deprotonated.

Development of Predictive Models for Chemical Properties and Transformations

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the molecular structure of this compound and related compounds with their chemical properties and reactivity. nih.govresearchgate.netnih.govimist.mamdpi.comfrontiersin.orgnih.govnih.gov

QSAR/QSPR Models: These models are built by establishing a mathematical relationship between a set of molecular descriptors (calculated from the chemical structure) and an experimentally determined property. For this compound, QSAR models could be developed to predict its antioxidant activity based on descriptors derived from its electronic structure (e.g., HOMO energy, spin density). nih.govnih.govimist.ma Similarly, QSPR models could predict physical properties like solubility or partition coefficients. researchgate.netnih.gov

Predicting Chemical Transformations: Machine learning algorithms, trained on large databases of chemical reactions, can be used to predict the likely outcomes of reactions involving this compound under various conditions. ijnc.irsemanticscholar.orgmit.edunih.gov These models can identify potential side products and suggest optimal reaction conditions for desired transformations. This predictive capability is invaluable in synthetic chemistry and materials science for designing new compounds and processes.

Applications in Chemical Science and Material Science Excluding Clinical

Role as Chemical Intermediate in Organic Synthesis

While direct, extensive research on calcium guaiacol (B22219) sulfonate as a chemical intermediate is not widely documented, the reactivity of its core components, guaiacol and the sulfonate group, suggests its potential utility in organic synthesis. Guaiacol itself is a significant intermediate in the chemical industry.

Guaiacol, the parent compound of calcium guaiacol sulfonate, is a well-established precursor for a variety of valuable phenolic derivatives. For instance, it is a key starting material in the synthesis of flavorants such as eugenol and vanillin (B372448). An estimated 85% of the world's supply of vanillin is derived from guaiacol. The synthesis of vanillin from guaiacol typically involves the condensation reaction of glyoxylic acid with guaiacol to produce mandelic acid, which is then oxidized and decarboxylated to yield vanillin.

Although direct evidence for the use of this compound in these specific synthetic routes is limited in publicly available research, the depolymerization of related complex polymers like calcium lignosulfonate can yield guaiacol and other phenolic compounds. Catalytic depolymerization of calcium lignosulfonate over solid base oxides has been shown to produce a liquid phase with a significant yield of phenolic compounds, including guaiacol. This suggests that under appropriate reaction conditions, this compound could potentially be converted to guaiacol, which can then be used as a precursor for other phenolic derivatives.

Table 1: Examples of Value-Added Phenolic Derivatives from Guaiacol

PrecursorDerivativeApplication
GuaiacolVanillinFlavoring agent
GuaiacolEugenolFlavoring agent, fragrance
GuaiacolIsoeugenolFragrance

The structural resemblance of guaiacol to the monomeric units of lignin (B12514952) makes it, and by extension its derivatives like this compound, relevant in the study of lignin degradation. Lignin is a complex aromatic polymer found in plant cell walls, and its breakdown is a key area of research for biofuel and bio-based material production.

In lignin biodegradation research, guaiacol is often used as a model substrate to screen for and characterize lignin-degrading enzymes, such as laccases and peroxidases, produced by various microorganisms. The oxidation of guaiacol by these enzymes results in a colored product, which provides a convenient method for assaying enzyme activity.

While this compound is not as commonly cited as guaiacol or calcium lignosulfonate in these studies, its water solubility and phenolic structure make it a potential substrate or indicator in lignin degradation research. For example, studies on the degradation of calcium lignosulfonate by microorganisms are prevalent, and the analytical methods used could be adapted to study the breakdown of this compound. The degradation of lignin and related compounds by bacteria such as Pseudomonas putida, Stutzerimonas chloritidismutans, and Bacillus stercoris has been shown to produce guaiacol as a degradation product.

Potential in Bio-based Chemical Production

The drive towards a circular economy and the use of renewable resources has spurred interest in the production of bio-based chemicals from biomass. Lignin, being an abundant source of aromatic compounds, is a key feedstock in this endeavor. The conversion of lignin and its derivatives into valuable chemicals is a central theme in biorefinery research.

Guaiacol, which can be derived from the pyrolysis of lignin, is a platform chemical for the synthesis of other bio-based products. For instance, fully bio-based benzoxazine monomers have been synthesized from guaiacol, furfurylamine, and stearylamine. These monomers can be copolymerized to create bio-based polybenzoxazines with desirable thermal properties.

Given that this compound can be conceptually derived from guaiacol, a lignin derivative, it fits within the broader strategy of valorizing biomass. While direct routes for the production of bio-based chemicals from this compound are not yet established in the literature, its structure suggests potential for conversion into other functionalized aromatic compounds through chemical or enzymatic means. The production of chemicals from biomass is a key strategy in replacing petrochemicals and making biorefineries more economically viable.

Use in Analytical Reference Standards Development

In analytical chemistry, reference standards are crucial for ensuring the quality and accuracy of measurements. They are used for instrument calibration, method validation, and quality control.

While there is no direct evidence of this compound being used in the development of analytical reference standards, its close relatives, guaiacol and potassium guaiacolsulfonate, are utilized for this purpose. Guaiacol is available as a pharmaceutical secondary standard and is used as a reference standard for the determination of the analyte in pharmaceutical formulations by techniques such as high-performance liquid chromatography (HPLC). Similarly, potassium guaiacolsulfonate is available as a United States Pharmacopeia (USP) Reference Standard.

A study on commercial and NF reference standard potassium guaiacolsulfonate revealed that the commercial product was a mixture of potassium guaiacol-4- and -5-sulfonate, while the reference standard was identified as the 4-sulfonate salt. This highlights the importance of well-characterized reference standards for accurate analytical testing. Given the availability and use of the potassium salt as a reference standard, it is plausible that this compound could also be developed and certified as a reference material for specific analytical applications, should the need arise.

Table 2: Related Compounds Used as Analytical Reference Standards

CompoundType of StandardIssuing Body/Supplier
GuaiacolPharmaceutical Secondary StandardSigma-Aldrich
Potassium GuaiacolsulfonateUSP Reference StandardUnited States Pharmacopeia
GuaiacolEuropean Pharmacopoeia (EP) Reference StandardEuropean Directorate for the Quality of Medicines & HealthCare

Future Research Directions and Unexplored Avenues for Calcium Guaiacol Sulfonate

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of calcium guaiacol (B22219) sulfonate typically involves the sulfonation of guaiacol with potent agents like sulfuric acid or oleum, followed by neutralization with a calcium source. While effective, these methods present environmental and safety challenges. Future research is poised to develop more sustainable synthetic strategies.

Key areas of investigation include:

Green Sulfonating Agents: Exploring milder and more selective sulfonating agents to replace harsh acids. This could involve solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), which have shown efficacy in sulfonating aromatic compounds under solvent-free conditions. scispace.comresearchgate.net Another approach is the use of sulfur trioxide complexes, for instance, with pyridine (B92270) or dimethylformamide, which offer moderated reactivity and can reduce acidic waste. researchgate.net

Alternative Solvents: Replacing conventional organic solvents with greener alternatives is crucial. Ionic liquids, for example, have been investigated as non-volatile and recyclable media for sulfonation reactions, sometimes even acting as catalysts and leading to high-yield conversions with minimal by-products. google.comgoogle.com Supercritical fluids, like carbon dioxide, also present a promising medium for cleaner reactions.

Process Intensification: The adoption of technologies like microreactors could significantly enhance the sustainability of the synthesis. researchgate.net Microreactors offer superior heat and mass transfer, allowing for better control over highly exothermic sulfonation reactions, potentially leading to higher yields, improved safety, and reduced waste.

Bio-based Feedstocks: Investigating the synthesis of the guaiacol precursor from renewable lignocellulosic biomass aligns with the principles of a circular economy. Lignin (B12514952) depolymerization is a rich source of phenolic compounds, including guaiacol, and optimizing these processes could provide a sustainable starting point for the entire synthesis chain.

Sustainable Approach Potential Advantage Research Focus
Solid Acid CatalystsReusability, reduced corrosive waste.Catalyst design, reaction optimization.
Ionic Liquid SolventsRecyclability, potential catalytic activity. google.comSolvent selection, product separation.
Microreactor TechnologyEnhanced safety, higher efficiency, less waste. researchgate.netReactor design, process optimization.
Bio-derived GuaiacolReduced reliance on fossil fuels.Lignin valorization, purification methods.

Advanced Spectroscopic and Structural Characterization at Nanoscale

A deeper understanding of the structure-property relationships of calcium guaiacol sulfonate at the molecular and nanoscale is essential for designing new applications. While standard characterization techniques provide bulk properties, advanced methods can offer unprecedented insights.

Future research should employ:

High-Resolution Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize the surface morphology and crystal packing of this compound at the nanoscale. This is particularly relevant for understanding its behavior in thin films or as a component in composite materials.

Advanced NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (ssNMR) can elucidate the local chemical environments of the atoms within the crystal lattice, providing details about polymorphism and the interaction between the guaiacol sulfonate anion and the calcium cation. iitm.ac.in Techniques like 2D-NMR can further resolve complex structural features. iitm.ac.in

Synchrotron-Based Techniques: X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the electronic structure and coordination environment of the calcium and sulfur atoms, which is crucial for understanding its catalytic or binding properties.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by predicting crystal structures, vibrational frequencies, and electronic properties, offering a molecular-level understanding of the compound's characteristics.

Elucidation of Complex Reaction Pathways in Heterogeneous Systems

The behavior of this compound in complex, multi-phase environments is largely unexplored. Understanding its reaction kinetics and pathways is critical for applications in areas like catalysis and environmental science.

Promising research directions include:

Interfacial Kinetics: Studying the adsorption and reaction of this compound at solid-liquid or liquid-liquid interfaces. This is relevant for its potential role as a phase transfer catalyst or as a surface-active agent. The reaction kinetics of guaiacol itself have been studied in both gas and aqueous phases, providing a foundation for investigating its sulfonated derivative. researchgate.netacs.org

Catalytic Transformations: Investigating the role of this compound as a precursor for heterogeneous catalysts. For instance, upon thermal treatment, it could decompose to form finely dispersed calcium oxide or sulfide (B99878) species on a carbonaceous support derived from the guaiacol moiety. The kinetics of such transformations would be crucial to control the final catalyst properties. researchgate.net

Hydrothermal Behavior: Exploring the stability and reaction pathways of this compound under hydrothermal conditions. This is relevant for understanding its potential transformation in geothermal processes or its use in high-temperature aqueous-phase reactions.

Deeper Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials. Applying these tools to this compound could significantly expedite the exploration of its potential.

Future avenues include:

Property Prediction: Developing ML models to predict the physicochemical properties of this compound and its derivatives. researchgate.netarxiv.orgelsevierpure.com By training models on datasets of known organic salts, it would be possible to predict properties like solubility, melting point, and thermal stability for novel, yet-to-be-synthesized analogues. rsc.orgresearchbunny.com This would allow for rapid virtual screening of candidates for specific applications.

Retrosynthesis and Route Optimization: Employing AI-powered retrosynthesis tools to design novel and more efficient synthetic pathways. grace.comchemcopilot.com These platforms can analyze vast reaction databases to suggest synthetic routes that are more sustainable, cost-effective, or higher-yielding than traditional methods. chemical.aichemical.aiengineering.org.cn

Formulation Design: Using ML algorithms to optimize formulations containing this compound. This could be applied to designing complex mixtures for pharmaceutical or material science applications, where the compound's interactions with other components are critical for performance.

AI/ML Application Objective Potential Impact
Property PredictionForecast physicochemical properties of new derivatives. researchgate.netarxiv.orgelsevierpure.comRapid screening and targeted synthesis.
RetrosynthesisDiscover novel and sustainable synthetic routes. chemcopilot.comReduced development time and cost.
Formulation DesignOptimize performance in multi-component systems.Enhanced product efficacy and stability.

Exploration of New Material Applications (e.g., Polymer Chemistry, Catalysis)

The unique combination of an aromatic sulfonate group and a calcium counter-ion suggests that this compound could be a valuable building block for new materials.

Unexplored applications to investigate are:

Polymer Chemistry:

Specialty Monomer: Investigating this compound as a monomer or co-monomer in polymerization reactions. Sulfonated monomers are known to impart unique properties to polymers, such as ion-exchange capabilities, improved thermal stability, and flame retardancy. acs.orgnih.govmdpi.comnih.govgoogle.com The guaiacol moiety could add functionality, such as antioxidant properties or a site for further chemical modification.

Polymer Additive: Exploring its use as a functional additive in polymer composites. For example, it could act as a thermal stabilizer, a flame retardant, or a dispersing agent for inorganic fillers.

Catalysis:

Catalyst Precursor: Using this compound as a precursor to generate well-dispersed calcium-based catalysts. Calcium and its compounds are emerging as effective, low-cost, and environmentally benign catalysts for a range of organic transformations. benthamdirect.comresearchgate.netalfachemic.com

Organocatalyst: Investigating the intrinsic catalytic activity of the compound itself, potentially leveraging the synergistic effects of the acidic sulfonate group and the Lewis acidic calcium center. Calcium-based systems have shown promise in catalyzing reactions like the synthesis of cyclic carbonates from CO2. acs.orgacs.org

Environmental Chemistry and Remediation Potentials

The environmental fate of this compound and its potential for use in remediation technologies are important and unexplored areas of research.

Key research questions include:

Environmental Fate and Transport: Determining the biodegradability, mobility, and persistence of this compound in soil and water systems. cdc.govepa.gov While some sulfonated aromatic amines have been shown to be poorly biodegradable, others can be mineralized under specific conditions. azregents.educore.ac.uk Understanding its environmental behavior is crucial for assessing any potential ecological impact.

Remediation Applications:

Surfactant Properties: Assessing its potential as a surfactant for enhancing the remediation of soils contaminated with hydrophobic organic compounds. researchgate.netdntb.gov.uamdpi.comresearchgate.net The amphiphilic nature of the guaiacol sulfonate anion could help to mobilize pollutants.

Contaminant Sequestration: Investigating its ability to bind with heavy metals or other pollutants. The sulfonate group can chelate metals, and the calcium ion could participate in ion-exchange processes, potentially aiding in the stabilization of contaminants in soil and water.

Sulfate (B86663) Source for Bioremediation: Exploring its use as a source of sulfate to stimulate the anaerobic bioremediation of certain pollutants through the action of sulfate-reducing bacteria.

Q & A

Q. What are the established laboratory synthesis routes for calcium guaiacol sulfonate, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of guaiacol followed by neutralization with calcium hydroxide. Key variables include sulfonation temperature (optimal range: 60–80°C), stoichiometric ratios of sulfuric acid to guaiacol (1:1 to 1:1.2), and pH control during neutralization (target pH 7–8). Yield optimization requires monitoring by thin-layer chromatography (TLC) to detect intermediates and adjusting reaction times to minimize byproducts like over-sulfonated derivatives . Comparative studies with potassium guaiacol sulfonate synthesis (e.g., solvent selection, cation exchange efficiency) may provide insights into calcium salt formation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (validated against USP standards for sulfonate quantification) .
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FT-IR) for sulfonate group identification (~1180 cm⁻¹ and 1040 cm⁻¹) and nuclear magnetic resonance (NMR) for aromatic proton signals (δ 6.8–7.2 ppm) .
  • Elemental Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) for calcium content verification .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) show degradation via hydrolysis at pH < 5, forming guaiacol and sulfate ions. Buffer systems (pH 6–8) and lyophilization improve stability. Methodological rigor requires parallel control samples and validated stability-indicating assays (e.g., ion chromatography for sulfate quantification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hygroscopic properties of this compound?

Discrepancies in hygroscopicity (e.g., some studies report moisture absorption >5% w/w, others <2% ) may stem from crystallinity differences (amorphous vs. crystalline forms). Experimental design should include:

  • X-ray diffraction (XRD) to correlate moisture uptake with crystal structure.
  • Dynamic vapor sorption (DVS) to quantify water adsorption isotherms under controlled humidity.
  • Statistical replication : Triplicate experiments with standardized preconditioning (e.g., drying at 110°C for 24 hours) to reduce batch variability .

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data of this compound?

For in vitro bioactivity studies (e.g., antimicrobial assays), use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Address data variability via:

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size adequacy (α = 0.05, power ≥ 0.8).
  • Outlier detection : Grubbs’ test or robust regression for skewed datasets .

Q. How can reaction conditions be optimized when literature reports conflicting catalytic efficiencies?

Contradictory reports on catalytic additives (e.g., Fe²⁺ vs. Zn²⁺) necessitate fractional factorial design (FFD) to isolate significant variables. Steps include:

  • Screening experiments : Vary catalyst concentration (0.1–1.0 mol%), temperature, and solvent polarity.
  • Response surface methodology (RSM) to model interactions between factors.
  • Validation : Replicate optimal conditions in triplicate and compare yields via HPLC .

Methodological Considerations

  • Literature Review : Prioritize studies indexed in Google Scholar with high citation counts, focusing on sulfonate chemistry and calcium coordination complexes .
  • Data Presentation : Use tables to compare synthesis yields (e.g., Table 1) and figures for stability profiles (e.g., degradation vs. pH). Ensure all non-original data are cited .
  • Peer Review Preparation : Preemptively address potential critiques (e.g., confounding variables in bioassays) by including control experiments and raw data in appendices .

Q. Table 1. Comparative Synthesis Yields Under Variable Conditions

Temperature (°C)Sulfuric Acid RatioYield (%)Purity (HPLC)
601:17298.5
801:1.28597.8
801:16896.2

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